

Quantum Chemical Calculations of Pyridazine-3-carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pyridazine-3-carboxylic acid*

Cat. No.: *B130350*

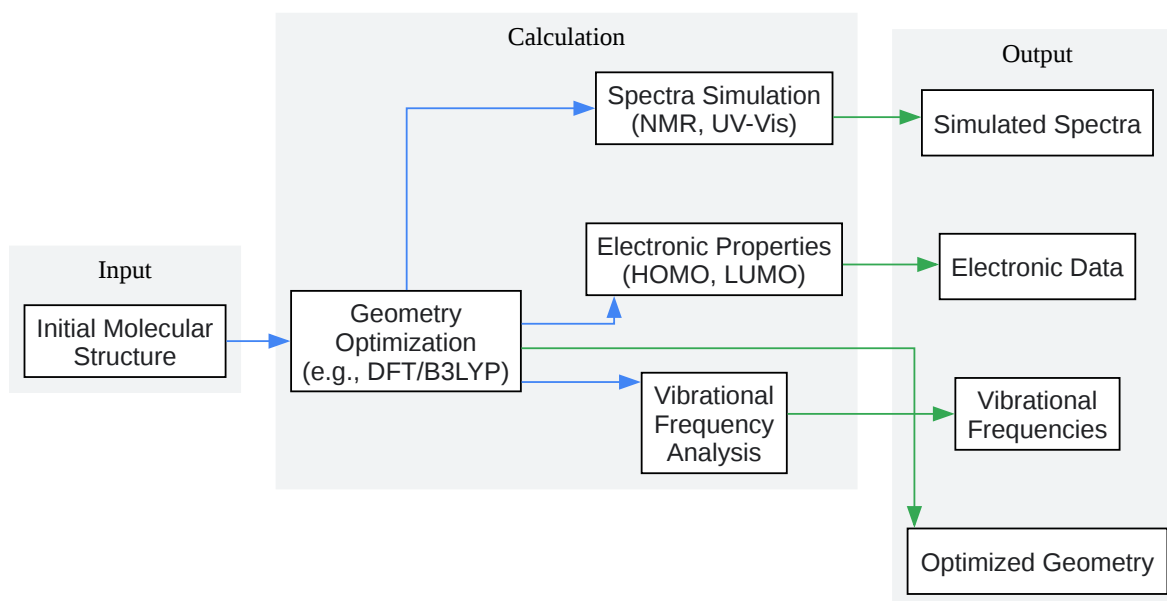
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Introduction

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, and its derivatives are of significant interest to researchers in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications as organic semiconductors.[1][2] Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, electronic properties, and spectroscopic behavior of this molecule. These computational insights are invaluable for predicting reactivity, designing novel derivatives with enhanced properties, and elucidating mechanisms of action in biological systems. This guide provides a comprehensive overview of the theoretical calculations performed on **Pyridazine-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular properties.[3] The choice of basis set is also crucial; the 6-311++G(d,p) and 6-31G* basis sets are commonly used for optimizing the geometry and calculating the properties of pyridazine derivatives.[3][4]



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A general workflow for quantum chemical calculations.

Molecular Geometry

The optimization of the molecular geometry of **Pyridazine-3-carboxylic acid** reveals a nearly planar structure for the pyridazine ring and the carboxylate carbon atom.[5] The planarity of the molecule is a key feature, influencing its packing in the solid state and its interaction with biological targets. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of **Pyridazine-3-carboxylic Acid** (DFT/B3LYP)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.34	C6-N1-N2	119.5
N1-C6	1.33	N1-N2-C3	119.5
N2-C3	1.33	N2-C3-C4	122.0
C3-C4	1.40	C3-C4-C5	118.0
C4-C5	1.39	C4-C5-C6	118.0
C5-C6	1.40	C5-C6-N1	123.0
C3-C7	1.50	N2-C3-C7	116.0
C7=O8	1.22	C4-C3-C7	122.0
C7-O9	1.35	O8-C7-O9	123.0

Note: The data presented is based on typical values for pyridazine and carboxylic acid functional groups calculated at the B3LYP level of theory, as specific comprehensive computational studies on the isolated **Pyridazine-3-carboxylic acid** molecule are not readily available in the provided search results. Actual values may vary depending on the specific computational setup.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. The stretching vibration of the C=O group in the carboxylic acid is typically observed in the range of 1705-1725 cm⁻¹.^[6] For pyridazine derivatives, the C=C, C=N, and N=N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region.^[7]

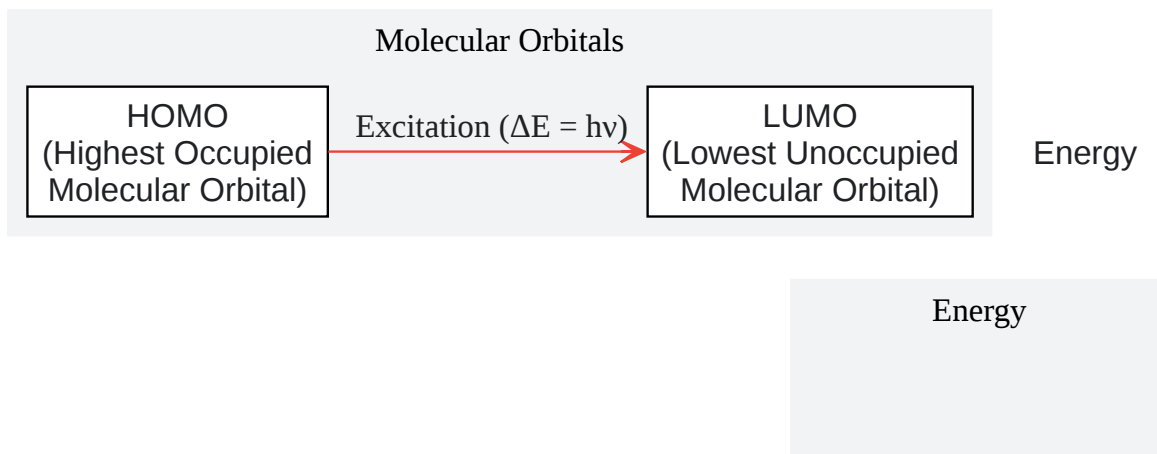
Table 2: Calculated Vibrational Frequencies and Assignments for **Pyridazine-3-carboxylic Acid**

Frequency (cm ⁻¹)	Assignment
~3400	O-H stretch (carboxylic acid dimer)
~3100	C-H stretch (aromatic)
~1710	C=O stretch (carboxylic acid)[6]
~1590	C=C, C=N stretch (pyridazine ring)[7]
~1440	C-H in-plane bend
~1250	C-O stretch (carboxylic acid)
~950	O-H out-of-plane bend (carboxylic acid dimer)

Note: These are expected frequency ranges based on data for similar compounds. Experimental values can be influenced by intermolecular interactions such as hydrogen bonding.

Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyridazine derivatives, the HOMO is typically a π -orbital delocalized over the pyridazine ring, while the LUMO is a π^* -orbital.



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Electronic excitation from HOMO to LUMO.

Table 3: Calculated Electronic Properties of **Pyridazine-3-carboxylic Acid**

Parameter	Value (eV)
HOMO Energy	-6.8 to -7.2
LUMO Energy	-1.5 to -2.0
HOMO-LUMO Gap (ΔE)	4.8 to 5.7

Note: The values are estimates based on DFT calculations for similar aromatic carboxylic acids and pyridazine derivatives.^{[8][9][10][11]} The exact values will depend on the level of theory and basis set used.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For pyridazine derivatives, the protons on the aromatic ring typically resonate in the δ 7.0-9.0 ppm range in ^1H NMR spectra. In ^{13}C NMR spectra, the carbon atoms

of the pyridazine ring appear in the δ 125-155 ppm region, while the carboxyl carbon is observed further downfield, around δ 165-175 ppm.[12]

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for **Pyridazine-3-carboxylic Acid**

Atom	^1H Chemical Shift	Atom	^{13}C Chemical Shift
H4	~7.8	C3	~150
H5	~7.6	C4	~128
H6	~9.2	C5	~135
COOH	~13.0	C6	~152
C=O	~168		

Note: These are approximate chemical shifts based on general ranges for similar structures. [13][14][15] Solvent effects can significantly influence experimental chemical shifts.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules.[10] The calculated absorption wavelengths (λ_{max}) and oscillator strengths correspond to electronic transitions between molecular orbitals, most commonly from the HOMO to the LUMO. For **pyridazine-3-carboxylic acid**, the main absorption bands are expected in the UV region, corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Table 5: Calculated UV-Vis Absorption Data for **Pyridazine-3-carboxylic Acid**

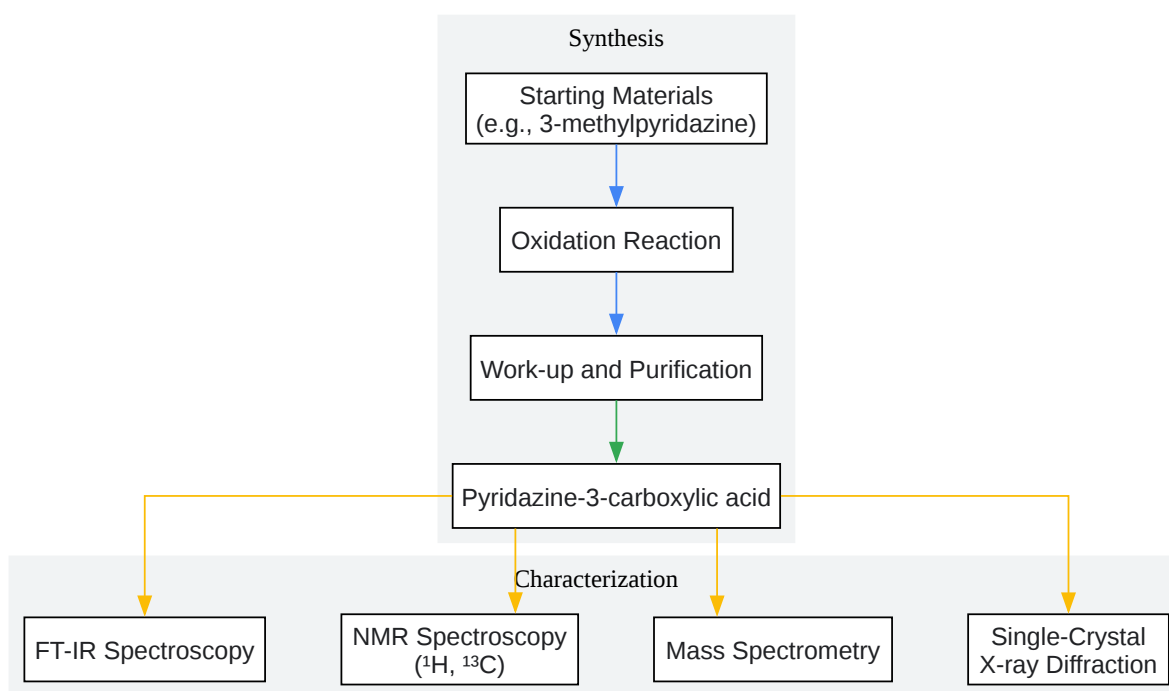
λ_{max} (nm)	Oscillator Strength (f)	Major Contribution
~280-320	> 0.1	HOMO \rightarrow LUMO ($\pi \rightarrow \pi$)
~240-270	> 0.1	HOMO-1 \rightarrow LUMO ($\pi \rightarrow \pi$)

Note: These are representative values based on TD-DFT calculations for pyridazine and its derivatives.[10][16] The solvent environment can cause shifts in the absorption maxima.

Experimental Protocols

Synthesis

The synthesis of pyridazine derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.[4][17] For **Pyridazine-3-carboxylic acid** specifically, a common route involves the oxidation of a suitable precursor, such as 3-methylpyridazine.



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A typical workflow for the synthesis and characterization.

Characterization

The synthesized **Pyridazine-3-carboxylic acid** is typically characterized using a suite of spectroscopic and analytical techniques:

- FT-IR Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyridazine ring vibrations.[7]
- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.[12][18]
- Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.[4]
- Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, providing experimental bond lengths and angles for comparison with theoretical calculations.[5]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful approach to understanding the fundamental properties of **Pyridazine-3-carboxylic acid**.

These theoretical studies offer detailed information on molecular geometry, vibrational modes, electronic structure, and spectroscopic signatures. The synergy between computational predictions and experimental data is crucial for advancing the rational design of new pyridazine-based compounds for applications in drug discovery and materials science. The data and methodologies presented in this guide serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

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